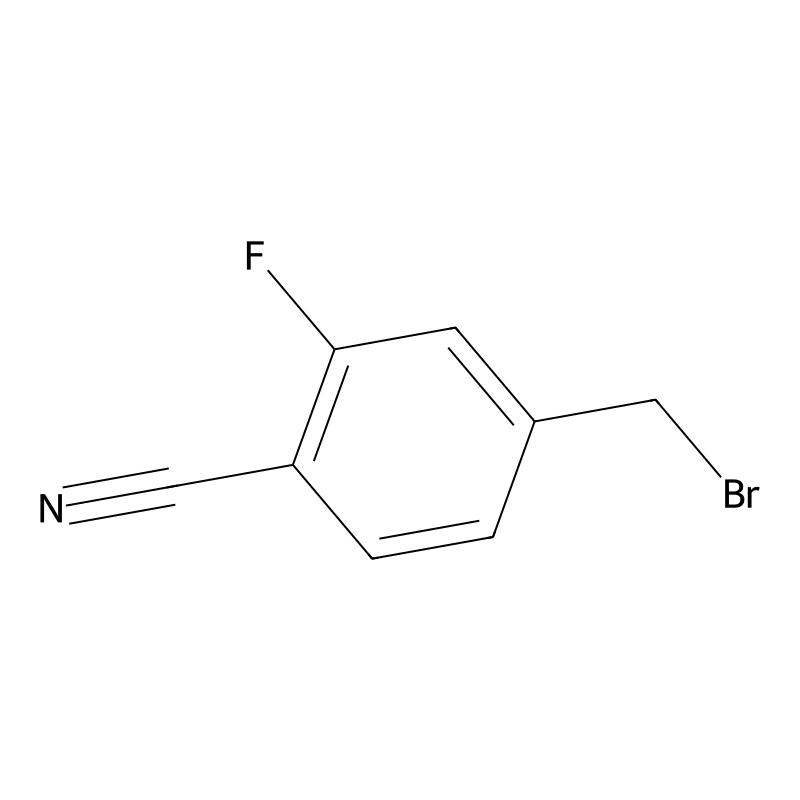4-(Bromomethyl)-2-fluorobenzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Block Copolymers
Field: Polymer Chemistry
Application: Synthesis of poly (styrene-b-methyl methacrylate) block copolymers.
Method: The process involves reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using a RAFT-macro agent.
Results: The block copolymers were successfully synthesized, and the primary parameters affecting the reaction, such as concentration and time, were evaluated.
Synthesis of Pyrene Derivatives
Synthesis of Eprosartan
Field: Medicinal Chemistry
Application: 4-(Bromomethyl)benzoic acid acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent.
Preparation of Photosensitizers
Field: Photodynamic Therapy
Synthesis of Bromothymol Blue
Field: Analytical Chemistry
Application: Bromothymol blue is a pH indicator commonly used in applications that require measuring substances that would have a relatively neutral pH (near 7).
Method: The synthesis of bromothymol blue involves several steps, including bromination and sulfonation.
Results: Bromothymol blue is a widely used pH indicator in various analytical applications.
Fabrication of Porous Polymers
4-(Bromomethyl)-2-fluorobenzonitrile is a chemical compound characterized by the presence of a bromomethyl group and a fluorine atom attached to a benzonitrile structure. Its molecular formula is , and it has a molecular weight of approximately 214.03 g/mol. This compound is notable for its unique structural features, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry .
Due to the presence of a halogen and a nitrile group, 4-(bromomethyl)-2-fluorobenzonitrile is likely to be:
- Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
- Oxidation: The compound can be oxidized to yield 4-(Bromomethyl)-2-fluorobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: The nitrile group can be reduced to form 4-(Bromomethyl)-2-fluorobenzylamine using reducing agents such as lithium aluminum hydride .
The biological activity of 4-(Bromomethyl)-2-fluorobenzonitrile is primarily linked to its role in biochemical pathways. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can interact with various enzymes and proteins, potentially modulating their activity through covalent or non-covalent interactions. This interaction may lead to significant effects on cellular processes, making it a subject of interest in pharmacological studies .
The synthesis of 4-(Bromomethyl)-2-fluorobenzonitrile typically involves the bromination of 2-fluorobenzonitrile. A common method employs N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction proceeds via a radical mechanism, selectively brominating at the benzylic position. Industrial production may utilize continuous flow reactors for enhanced efficiency and yield .
Synthetic Route Example:- Dissolve 10 g of 2-fluoro-4-methylbenzonitrile in 200 mL of chloroform.
- Add 1 g of dibenzoyl peroxide and NBS (19.77 g).
- Reflux for 12 hours.
- Purify the product through recrystallization or chromatography .
4-(Bromomethyl)-2-fluorobenzonitrile finds applications in various fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive bromomethyl group.
- Material Science: The compound can be used in the development of functional materials owing to its unique chemical properties.
- Biochemical Research: Its ability to modify biomolecules makes it useful for studying enzyme mechanisms and cellular signaling pathways .
Studies on the interactions of 4-(Bromomethyl)-2-fluorobenzonitrile with biological systems are crucial for understanding its pharmacokinetics and potential therapeutic applications. Research indicates that this compound can influence various signaling proteins, thereby altering downstream effects on cell function. Further pharmacokinetic studies are needed to elucidate its absorption, distribution, metabolism, and excretion profiles in biological systems .
Several compounds exhibit structural similarities to 4-(Bromomethyl)-2-fluorobenzonitrile:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-(Bromomethyl)-3-fluorobenzonitrile | 105942-09-4 | 0.96 |
| 2-(Bromomethyl)-5-fluorobenzonitrile | 217661-27-3 | 0.91 |
| 5-(Bromomethyl)-2-fluorobenzonitrile | 180302-35-6 | 0.85 |
| 2-Cyano-5-fluorobenzyl bromide | 421552-12-7 | 0.83 |
| 2-(Bromomethyl)-6-fluorobenzonitrile | 1261686-95-6 | 0.82 |
XLogP3
GHS Hazard Statements
H302+H312+H332 (97.44%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








